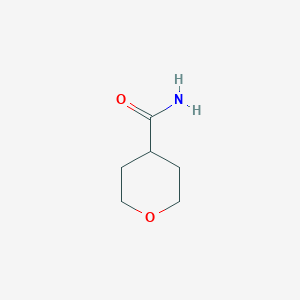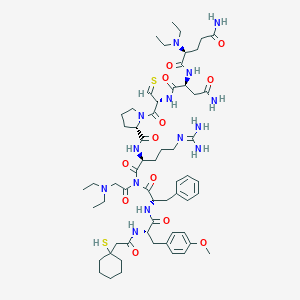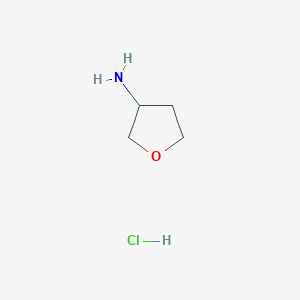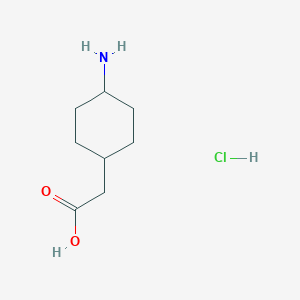
trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride
説明
Trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride is a derivative of trans-2-aminocyclohexanecarboxylic acid, which is an important building block for helical β-peptides . The compound is part of a family of cyclohexane derivatives that have been studied for their optical activity and potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of trans-2-aminocyclohexanecarboxylic acid derivatives can be achieved through several methods. One approach involves the preferential crystallization of racemic N-benzoyl trans-2-aminocyclohexanecarboxylic acid to obtain optically active forms . Another method reported is a one-pot procedure starting from trans-cyclohexane-1,2-dicarboxylic acid, involving cyclization to the anhydride, amide formation with ammonia, and a subsequent Hofmann-type degradation . This process yields enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, which can be further protected using Fmoc-OSu and BOC2O to obtain N-Fmoc- and N-BOC-protected derivatives, respectively.
Molecular Structure Analysis
The molecular structure of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride and related compounds has been explored through various techniques, including X-ray crystallography. For instance, the structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid hemihydrate shows zwitterionic molecules stabilized by intramolecular hydrogen bonds and forming sandwich-like layers in the crystal . Although not the exact compound , this provides insight into the structural characteristics of similar cyclohexylamine derivatives.
Chemical Reactions Analysis
The chemical reactivity of trans-2-aminocyclohexanecarboxylic acid derivatives includes their ability to undergo amine-nitrous acid reactions to yield corresponding hydroxy compounds . Additionally, the synthesis and functionalization of trans-2-(2'-aminocyclohexyloxy)acetic acid involve the conversion of azido intermediates to amines and subsequent acylation of the amino group . These reactions demonstrate the versatility of trans-2-aminocyclohexanecarboxylic acid derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-2-aminocyclohexanecarboxylic acid derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds and the formation of zwitterions can affect their solubility, stability, and reactivity . The optical activity of these compounds is also a significant property, as it has been confirmed that the signs of optical rotations of hydroxy compounds derived from these amines are consistent with the starting materials .
科学的研究の応用
Synthesis of Pharmaceutical Intermediates
Trans-4-(N-acetylamido)cyclohexanol, a precursor for pharmaceutical intermediates like hydrochloride salt of trans-4-aminocyclohexanol, is synthesized through a two-step process involving acetylation of p-aminophenol and subsequent hydrogenation, with trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride playing a pivotal role in the synthesis pathway. The process, characterized by high selectivity and conversion rates, has been thoroughly studied to optimize reaction conditions and product yields (Li Jia-jun, 2012).
Precursor for Helical Foldamers
cis-2-Aminocyclohex-4-enecarboxylic acid (cis-ACHE), a structural analog of trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride, is utilized as a conformationally constrained β-amino acid. It's instrumental in the construction of α/β-Peptides that adopt 11/9-helical conformations in both solution and crystal states. This application highlights the compound's role in advanced molecular design and the formation of structured peptides (Sunmi Kwon et al., 2015).
Improved Synthesis Processes
An improved synthesis process for Trans 4 aminocyclohexanol, a medical intermediate, has been developed using trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride. The process includes steps like hydrogenation, hydrolysis, and separation of isomers, demonstrating the compound's importance in creating more efficient and practical methods for synthesizing medically relevant compounds (Y. Jian, 2000).
Large-Scale Synthesis of Non-Proteogenic Amino Acids
The compound is used in large-scale synthesis processes for the protection of various amino acids, crucial for creating combinatorial libraries. This application underscores its role in enabling the production of complex molecular libraries, essential for drug discovery and various fields of chemical research (J. Dener et al., 2001).
Safety And Hazards
特性
IUPAC Name |
2-(4-aminocyclohexyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMUHTQQRCZBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504125 | |
| Record name | (4-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | |
CAS RN |
76325-96-7 | |
| Record name | (4-Aminocyclohexyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-2-[(1r,4r)-4-aminocyclohexyl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






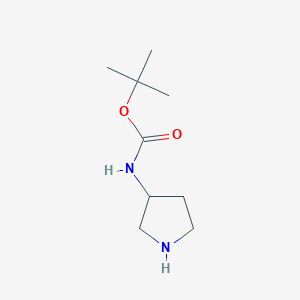


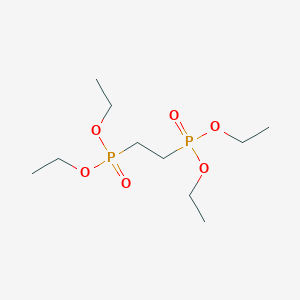


![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)
